molecular formula C20H22O2 B14674175 Cyclohexanecarboxylic acid, diphenylmethyl ester CAS No. 39868-88-7

Cyclohexanecarboxylic acid, diphenylmethyl ester

Cat. No.: B14674175
CAS No.: 39868-88-7
M. Wt: 294.4 g/mol
InChI Key: HSZGCPVDLXEEMZ-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, diphenylmethyl ester is an organic compound that belongs to the class of esters It is derived from cyclohexanecarboxylic acid and diphenylmethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, diphenylmethyl ester typically involves the esterification of cyclohexanecarboxylic acid with diphenylmethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction can be represented as follows:

Cyclohexanecarboxylic acid+DiphenylmethanolAcid catalystCyclohexanecarboxylic acid, diphenylmethyl ester+Water\text{Cyclohexanecarboxylic acid} + \text{Diphenylmethanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Cyclohexanecarboxylic acid+DiphenylmethanolAcid catalyst​Cyclohexanecarboxylic acid, diphenylmethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, diphenylmethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to cyclohexanecarboxylic acid and diphenylmethanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Cyclohexanecarboxylic acid and diphenylmethanol.

    Reduction: Cyclohexanemethanol and diphenylmethanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Cyclohexanecarboxylic acid, diphenylmethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme-catalyzed ester hydrolysis and esterification reactions.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, diphenylmethyl ester primarily involves its interaction with enzymes and other biological molecules. The ester group can be hydrolyzed by esterases, leading to the release of cyclohexanecarboxylic acid and diphenylmethanol. These products can then participate in various metabolic pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarboxylic acid, benzyl ester
  • Cyclohexanecarboxylic acid, phenylmethyl ester
  • Cyclohexanecarboxylic acid, methyl ester

Uniqueness

Cyclohexanecarboxylic acid, diphenylmethyl ester is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

39868-88-7

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

benzhydryl cyclohexanecarboxylate

InChI

InChI=1S/C20H22O2/c21-20(18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18-19H,3,8-9,14-15H2

InChI Key

HSZGCPVDLXEEMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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